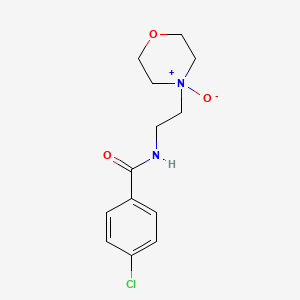

N-oxyde de roflumilast

Vue d'ensemble

Description

Le N-oxyde de roflumilast est le métabolite actif du roflumilast, un inhibiteur sélectif de la phosphodiestérase-4 (PDE4). Il est principalement utilisé dans le traitement de la bronchopneumopathie chronique obstructive (BPCO) sévère et du psoriasis en plaques . Le composé agit en augmentant les niveaux intracellulaires d'AMP cyclique (AMPc), ce qui contribue à réduire l'inflammation .

Applications De Recherche Scientifique

Roflumilast N-oxide has several scientific research applications:

Mécanisme D'action

Target of Action

Roflumilast N-oxide, the active metabolite of roflumilast, primarily targets phosphodiesterase-4 (PDE4) . PDE4 is a major enzyme responsible for metabolizing cyclic-3’,5’-adenosinemonophosphate (cyclic AMP, cAMP), and is expressed on nearly all immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast N-oxide selectively inhibits PDE4, leading to an accumulation of intracellular cAMP .

Biochemical Pathways

The inhibition of PDE4 by roflumilast N-oxide affects the cAMP-mediated signaling pathway . The increase in cAMP levels can prevent the phosphorylation of spleen tyrosine kinase (SYK) and abrogate the activation of the PI3K/AKT/mTOR signaling pathway . This may result in the induction of apoptosis .

Pharmacokinetics

Roflumilast undergoes gut and hepatic first-pass metabolism via the cytochrome P450 (CYP3A4 and CYP1A2) system to form roflumilast N-oxide, which is approximately threefold less potent . The bioavailability of roflumilast cream 0.3% after topical administration was found to be 1.5% . The half-life in adult patients was 4.0 days for roflumilast and 4.6 days for roflumilast N-oxide following the last dose administered . Steady state was reached by Day 15 .

Analyse Biochimique

Biochemical Properties

Roflumilast N-oxide, like Roflumilast, is a potent inhibitor of PDE4 . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The inhibition of PDE4 by Roflumilast N-oxide leads to an accumulation of intracellular cyclic AMP .

Cellular Effects

Roflumilast N-oxide has significant effects on various types of cells and cellular processes. It has been shown to reduce the release of tumor necrosis factor (TNF)-α and chemokines by lipopolysaccharide (LPS)-stimulated human bronchial explants . It also displayed anti-fibrotic effects in cellular models . Furthermore, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Roflumilast N-oxide involves its role as a selective inhibitor of PDE4 . By inhibiting PDE4, a major enzyme involved in the metabolism of cyclic AMP, Roflumilast N-oxide leads to an accumulation of intracellular cyclic AMP . This accumulation is thought to mediate the disease-modifying effects of Roflumilast N-oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Roflumilast N-oxide have been observed to change over time. For instance, in a phase I study, the exposure to Roflumilast in subjects increased 20–40%, and the exposure to Roflumilast N-oxide increased about 169% compared to the single-dose administration . This indicates that the effects of Roflumilast N-oxide can vary over time in a laboratory setting.

Dosage Effects in Animal Models

In animal models, the effects of Roflumilast N-oxide have been shown to vary with different dosages. For instance, Roflumilast given orally showed equal potency to its N-oxide at different dosages in suppressing allergen-induced early airway reactions .

Metabolic Pathways

Roflumilast N-oxide is involved in significant metabolic pathways. After oral intake of Roflumilast, it is extensively metabolized by cytochrome P450 3A4 and 1A2 isozymes to its primary active metabolite, Roflumilast N-oxide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le N-oxyde de roflumilast est synthétisé par oxydation du roflumilast. Le processus implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque dans des conditions contrôlées . La réaction se produit généralement dans un solvant organique comme le dichlorométhane à basse température pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir des conditions de réaction constantes .

Analyse Des Réactions Chimiques

Types de réactions

Le N-oxyde de roflumilast subit diverses réactions chimiques, notamment :

Oxydation : Conversion du roflumilast en this compound.

Réduction : Réduction potentielle en roflumilast dans des conditions spécifiques.

Substitution : Réactions impliquant la substitution de groupes fonctionnels sur le cycle pyridine.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque, dichlorométhane, basses températures.

Réduction : Agents réducteurs comme le borohydrure de sodium, éthanol comme solvant.

Substitution : Divers nucléophiles, solvants organiques et catalyseurs.

Principaux produits

Oxydation : This compound.

Réduction : Roflumilast.

Substitution : Divers dérivés substitués du roflumilast.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant l'AMPc.

Médecine : Investigated for its therapeutic potential in treating inflammatory diseases like COPD and psoriasis

Industrie : Utilisé dans le développement de formulations pharmaceutiques et de systèmes d'administration de médicaments.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la PDE4, une enzyme responsable de la dégradation de l'AMPc . En inhibant la PDE4, le this compound augmente les niveaux intracellulaires d'AMPc, ce qui conduit à une réduction de l'inflammation et à une amélioration de la fonction pulmonaire chez les patients atteints de BPCO . Le composé affecte également diverses cellules inflammatoires, y compris les neutrophiles et les macrophages, en supprimant la libération de cytokines et en réduisant l'infiltration cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

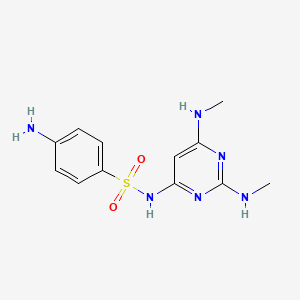

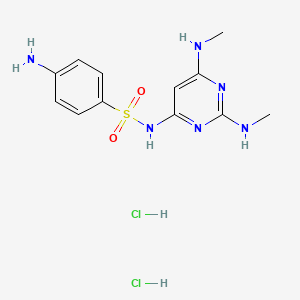

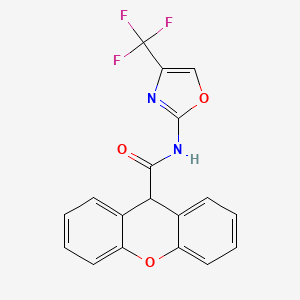

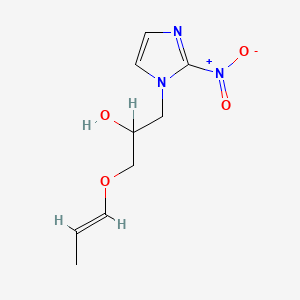

Roflumilast : Le composé parent, également un inhibiteur de la PDE4.

Apremilast : Un autre inhibiteur de la PDE4 utilisé dans le traitement du psoriasis et de l'arthrite psoriasique.

Cilomilast : Un inhibiteur de la PDE4 précédemment étudié pour le traitement de la BPCO.

Unicité

Le N-oxyde de roflumilast est unique en raison de sa forte puissance et de sa sélectivité pour la PDE4 . Il a une demi-vie plus longue que le roflumilast, ce qui permet des effets thérapeutiques soutenus . De plus, sa capacité à pénétrer les tissus et à atteindre des concentrations plus élevées dans les zones cibles le rend particulièrement efficace dans le traitement des affections inflammatoires .

Propriétés

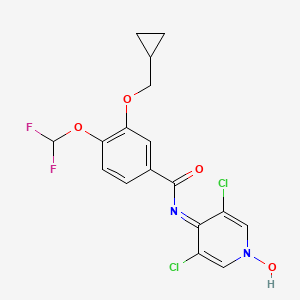

IUPAC Name |

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433059 | |

| Record name | roflumilast N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292135-78-5 | |

| Record name | roflumilast N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roflumilast N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROFLUMILAST N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

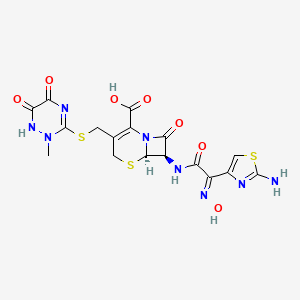

Feasible Synthetic Routes

Q1: What is roflumilast N-oxide and what is its mechanism of action?

A1: Roflumilast N-oxide (RNO) is the active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in inflammatory responses. By inhibiting PDE4, RNO increases intracellular cAMP levels. [] This leads to a decrease in the activity of inflammatory cells, such as neutrophils, eosinophils, and macrophages. [, , ]

Q2: How does the increase in cAMP levels by RNO lead to anti-inflammatory effects?

A2: Increased cAMP levels, due to RNO's inhibition of PDE4, activate protein kinase A (PKA). [] PKA then phosphorylates downstream targets involved in various cellular processes, leading to a reduction in the production and release of pro-inflammatory mediators like cytokines, chemokines, and inflammatory enzymes. [, , ]

Q3: Does RNO affect other cell types besides immune cells?

A3: Yes, RNO has been shown to affect other cell types relevant to lung diseases. For example, it can modulate the activity of airway smooth muscle cells [] and fibroblasts. [, , ] In these cell types, RNO can influence processes such as proliferation, collagen synthesis, and the production of growth factors like VEGF. [, ]

Q4: Does RNO impact corticosteroid sensitivity in COPD?

A4: Yes, RNO has shown the ability to reverse corticosteroid resistance in neutrophils from COPD patients. [] This is achieved by RNO's ability to reverse cigarette smoke extract-induced overexpression of macrophage migration inhibitory factor (MIF) and downregulation of MAPK phosphatase-1 (MKP-1), as well as by inhibiting the activation of PI3Kδ and downregulation of histone deacetylase 2 (HDAC2). []

Q5: What is the molecular formula and weight of roflumilast N-oxide?

A5: Unfortunately, the provided abstracts do not contain specific spectroscopic data or detailed structural information about roflumilast N-oxide. Further research in chemical databases or literature specializing in chemical characterization would be needed.

Q6: How is roflumilast N-oxide absorbed and metabolized in the body?

A6: Roflumilast, the prodrug of RNO, is rapidly absorbed after oral administration and exhibits high absolute bioavailability (approximately 79%). [] Roflumilast is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, to its active metabolite, RNO. [, , , ] The plasma exposure of RNO is significantly greater (about 10-fold) than that of the parent drug, roflumilast. [, ]

Q7: How is roflumilast N-oxide eliminated from the body?

A7: Roflumilast itself is not detectable in urine. While only trace amounts of RNO are found in urine, both roflumilast and its metabolites are primarily eliminated via the kidneys as glucuronides. [] Dosage adjustment is generally not necessary for patients with impaired renal function due to the minor impact on RNO exposure. []

Q8: Does the time of day impact the pharmacokinetics of roflumilast?

A8: A study investigating the chronopharmacology of roflumilast found that the time of day did not significantly affect its pharmacokinetic profile. [] While the rate of absorption was slightly faster with morning administration, the extent of absorption and elimination remained similar between morning and evening dosing. []

Q9: What are the main in vitro effects of roflumilast N-oxide?

A10: In vitro studies demonstrate that RNO effectively inhibits various inflammatory responses. This includes inhibiting the release of inflammatory mediators like IL-8, TNF-α, and chemokines from different cell types, including neutrophils, macrophages, bronchial epithelial cells, and fibroblasts. [, , , , , ] RNO also shows potent inhibition of CXCL1-mediated neutrophil migration, likely through the regulation of intracellular calcium levels. [] Additionally, it can modulate the production of VEGF in lung fibroblasts. []

Q10: What animal models have been used to study roflumilast and its effects on pulmonary diseases?

A11: Roflumilast has demonstrated efficacy in preclinical models of COPD and pulmonary hypertension. [] Specifically, in rodent models, roflumilast has shown to attenuate pulmonary vascular remodeling and hypertension induced by chronic hypoxia or monocrotaline. [] It also reversed established pulmonary hypertension and suppressed the proliferation of cells in pulmonary blood vessel walls in the monocrotaline model. []

Q11: What are the main findings from clinical trials on roflumilast in COPD?

A12: Clinical trials have demonstrated that roflumilast is effective in reducing the frequency of exacerbations and improving lung function in patients with severe COPD, particularly those with chronic bronchitis and a history of frequent exacerbations. [, ] It is typically used as add-on therapy to bronchodilators. [, ] While its clinical benefit is considered modest by some, it offers an alternative treatment option for patients with severe COPD. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)